molecular formula C10H8BrNO2S B8680087 5-(2-Bromopropanoyl)-1,3-benzothiazol-2(3H)-one CAS No. 94662-44-9

5-(2-Bromopropanoyl)-1,3-benzothiazol-2(3H)-one

Cat. No. B8680087
CAS RN: 94662-44-9
M. Wt: 286.15 g/mol
InChI Key: ISKDQUNAJGSVLE-UHFFFAOYSA-N
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Patent
US04621084

Procedure details

5-(3-Methylimidazo[1,2-? ? pyridin-2-yl)2-benzothiazolinone (1.07 g) was prepared in the substantially same manner as that of Example 2 from 5-(2-bromopropionyl)-2-benzothiazolinone (2.86 g) and 2-aminopyridine (2.8 g). mp.>290° C.(from aqueous ethanol),
Quantity
2.86 g
Type
reactant
Reaction Step One
Quantity
2.8 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
BrC(C)C([C:5]1[CH:6]=[CH:7][C:8]2[S:12][C:11](=[O:13])[NH:10][C:9]=2[CH:14]=1)=O.NC1C=CC=CN=1>C(O)C>[S:12]1[C:8]2[CH:7]=[CH:6][CH:5]=[CH:14][C:9]=2[NH:10][C:11]1=[O:13]

Inputs

Step One
Name
Quantity
2.86 g
Type
reactant
Smiles
BrC(C(=O)C=1C=CC2=C(NC(S2)=O)C1)C
Name
Quantity
2.8 g
Type
reactant
Smiles
NC1=NC=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
S1C(NC2=C1C=CC=C2)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.07 g
YIELD: CALCULATEDPERCENTYIELD 70.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.